Pyrazolo[1,5-a]pyrimidin-7-amine, 5-methyl-3-phenyl-N-4-pyridinyl-2-(trifluoromethyl)-, hydrochloride (1:1)
Overview
Description
Pyrazolo[1,5-a]pyrimidin-7-amine, 5-methyl-3-phenyl-N-4-pyridinyl-2-(trifluoromethyl)-, hydrochloride (1:1) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and is substituted with a trifluoromethyl group, a phenyl group, and a pyridin-4-amine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazolo[1,5-a]pyrimidin-7-amine, 5-methyl-3-phenyl-N-4-pyridinyl-2-(trifluoromethyl)-, hydrochloride (1:1) typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions involving appropriate precursors. The trifluoromethyl group can be introduced via nucleophilic substitution or electrophilic trifluoromethylation reactions. The phenyl and pyridin-4-amine groups are then attached through coupling reactions, such as Suzuki or Buchwald-Hartwig coupling. The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to enhance reaction rates, and implementing purification techniques such as crystallization or chromatography to obtain high-purity product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Pyrazolo[1,5-a]pyrimidin-7-amine, 5-methyl-3-phenyl-N-4-pyridinyl-2-(trifluoromethyl)-, hydrochloride (1:1) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Pyrazolo[1,5-a]pyrimidin-7-amine, 5-methyl-3-phenyl-N-4-pyridinyl-2-(trifluoromethyl)-, hydrochloride (1:1) involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects. Detailed studies on its binding kinetics and molecular interactions are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
- N-[5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyridin-4-amine
- N-[5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyridin-4-amine sulfate
- N-[5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyridin-4-amine phosphate
Uniqueness: The hydrochloride salt form of N-[5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyridin-4-amine offers enhanced solubility and stability compared to its free base or other salt forms. This makes it more suitable for certain applications, particularly in aqueous environments or formulations. Additionally, the presence of the trifluoromethyl group imparts unique electronic properties, influencing its reactivity and interaction with biological targets.
Properties
IUPAC Name |
5-methyl-3-phenyl-N-pyridin-4-yl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N5.ClH/c1-12-11-15(25-14-7-9-23-10-8-14)27-18(24-12)16(13-5-3-2-4-6-13)17(26-27)19(20,21)22;/h2-11H,1H3,(H,23,25);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCURCDGOZXLPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=NC=C3)C(F)(F)F)C4=CC=CC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF3N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2097937-86-3 | |
Record name | Pyrazolo[1,5-a]pyrimidin-7-amine, 5-methyl-3-phenyl-N-4-pyridinyl-2-(trifluoromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2097937-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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